molecular formula C12H19N3O3 B1446262 tert-Butyl 3-hydroxy-4,5,6,8-tetrahydropyrazolo[3,4-c]azepine-7(1H)-carboxylate CAS No. 1445951-64-3

tert-Butyl 3-hydroxy-4,5,6,8-tetrahydropyrazolo[3,4-c]azepine-7(1H)-carboxylate

Cat. No.: B1446262
CAS No.: 1445951-64-3
M. Wt: 253.3 g/mol
InChI Key: WXSKAYBWLLDOBD-UHFFFAOYSA-N
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Description

tert-Butyl 3-hydroxy-4,5,6,8-tetrahydropyrazolo[3,4-c]azepine-7(1H)-carboxylate is a complex organic compound belonging to the class of pyrazoloazepines This compound is characterized by its unique structure, which includes a tert-butyl group, a hydroxy group, and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-hydroxy-4,5,6,8-tetrahydropyrazolo[3,4-c]azepine-7(1H)-carboxylate typically involves multiple steps. One common method includes the alkylation of 7-amino-3-tert-butyl-4-oxo-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile. This intermediate is then treated with sodium hydride (NaH) and methyl iodide (MeI) in dimethylformamide (DMF) to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-hydroxy-4,5,6,8-tetrahydropyrazolo[3,4-c]azepine-7(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to modify the pyrazoloazepine ring.

    Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a ketone or aldehyde, while reduction can produce a fully saturated pyrazoloazepine derivative.

Scientific Research Applications

tert-Butyl 3-hydroxy-4,5,6,8-tetrahydropyrazolo[3,4-c]azepine-7(1H)-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which tert-Butyl 3-hydroxy-4,5,6,8-tetrahydropyrazolo[3,4-c]azepine-7(1H)-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxy and carboxylate groups play crucial roles in binding to these targets, influencing their activity and pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-hydroxy-4,5,6,8-tetrahydropyrazolo[3,4-c]azepine-7(1H)-carboxylate is unique due to its pyrazoloazepine ring structure, which is not commonly found in other similar compounds. This unique structure imparts specific chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

tert-butyl 3-oxo-1,2,4,5,6,8-hexahydropyrazolo[3,4-c]azepine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3/c1-12(2,3)18-11(17)15-6-4-5-8-9(7-15)13-14-10(8)16/h4-7H2,1-3H3,(H2,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXSKAYBWLLDOBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C(C1)NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 3-hydroxy-4,5,6,8-tetrahydropyrazolo[3,4-c]azepine-7(1H)-carboxylate
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tert-Butyl 3-hydroxy-4,5,6,8-tetrahydropyrazolo[3,4-c]azepine-7(1H)-carboxylate
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tert-Butyl 3-hydroxy-4,5,6,8-tetrahydropyrazolo[3,4-c]azepine-7(1H)-carboxylate
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tert-Butyl 3-hydroxy-4,5,6,8-tetrahydropyrazolo[3,4-c]azepine-7(1H)-carboxylate
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tert-Butyl 3-hydroxy-4,5,6,8-tetrahydropyrazolo[3,4-c]azepine-7(1H)-carboxylate
Reactant of Route 6
tert-Butyl 3-hydroxy-4,5,6,8-tetrahydropyrazolo[3,4-c]azepine-7(1H)-carboxylate

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